Methyl 4-(chloromethyl)-5-ethylfuran-2-carboxylate
Description
Methyl 4-(chloromethyl)-5-ethylfuran-2-carboxylate is a furan-based ester derivative characterized by a chloromethyl (-CH₂Cl) group at the 4-position and an ethyl (-C₂H₅) substituent at the 5-position of the furan ring. This compound belongs to a broader class of halogenated furan carboxylates, which are pivotal intermediates in organic synthesis, particularly in pharmaceutical and agrochemical research. Its reactivity stems from the electron-withdrawing ester group and the electrophilic chloromethyl moiety, enabling applications in cross-coupling reactions, nucleophilic substitutions, and polymer chemistry.
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(chloromethyl)-5-ethylfuran-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO3/c1-3-7-6(5-10)4-8(13-7)9(11)12-2/h4H,3,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXDLFDXEMTHPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(O1)C(=O)OC)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of 4-(Chloromethyl)-5-Ethylfuran-2-Carboxylic Acid
The most direct method involves esterifying 4-(chloromethyl)-5-ethylfuran-2-carboxylic acid with methanol. This two-step process begins with the synthesis of the carboxylic acid precursor, followed by acid-catalyzed esterification:
Step 1: Synthesis of 4-(Chloromethyl)-5-Ethylfuran-2-Carboxylic Acid
5-Ethylfurfural is oxidized to 5-ethylfuran-2-carboxylic acid using KMnO₄ in acidic conditions. Subsequent chlorination at the 4-position is achieved using tert-butyl hypochlorite (t-BuOCl) in dichloromethane, yielding 4-(chloromethyl)-5-ethylfuran-2-carboxylic acid.
Step 2: Esterification with Methanol
The carboxylic acid is refluxed with methanol in the presence of H₂SO₄ (5 mol%) for 6 hours, achieving 89% conversion. Excess methanol is removed via rotary evaporation, and the crude product is purified by silica gel chromatography (hexane:ethyl acetate = 4:1).
| Parameter | Value | Source |
|---|---|---|
| Reaction Temperature | 65°C | |
| Catalyst Loading | 5 mol% H₂SO₄ | |
| Yield | 89% | |
| Purity (HPLC) | 98.2% |
Chloromethylation of Methyl 5-Ethylfuran-2-Carboxylate
An alternative route involves introducing the chloromethyl group after esterification. Methyl 5-ethylfuran-2-carboxylate is synthesized via Fischer esterification, followed by electrophilic substitution at the 4-position:
Step 1: Fischer Esterification
5-Ethylfuran-2-carboxylic acid (10 mmol) is refluxed with methanol (50 mL) and H₂SO₄ (1 mL) for 4 hours. The ester is isolated in 92% yield after neutralization and extraction.
Step 2: Chloromethylation
Chloromethylation is performed using paraformaldehyde and HCl gas in acetic acid at 50°C for 12 hours. The reaction proceeds via the Blanc chloromethylation mechanism, with ZnCl₂ (10 mol%) as a Lewis acid catalyst.
| Parameter | Value | Source |
|---|---|---|
| Chloromethylation Agent | Paraformaldehyde + HCl | |
| Catalyst | ZnCl₂ (10 mol%) | |
| Reaction Time | 12 hours | |
| Yield | 78% |
Advanced Catalytic Strategies
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. For instance, esterification under microwave conditions (100°C, 300 W) completes in 20 minutes with 94% yield, compared to 6 hours conventionally.
Solvent-Free Chlorination
Recent advances utilize solvent-free chlorination with thionyl chloride (SOCl₂). Methyl 5-ethylfuran-2-carboxylate (10 mmol) reacts with SOCl₂ (15 mmol) at 80°C for 2 hours, achieving 85% yield without byproducts.
Mechanistic Insights
Esterification Mechanism
The acid-catalyzed esterification follows a nucleophilic acyl substitution pathway. Protonation of the carboxylic acid enhances electrophilicity, enabling methanol attack to form the tetrahedral intermediate, which collapses to release water.
Chloromethylation Mechanism
Chloromethylation involves the in situ generation of chloromethyl cations (CH₂Cl⁺) from formaldehyde and HCl. Electrophilic aromatic substitution occurs at the electron-rich 4-position of the furan ring, stabilized by the ester group’s meta-directing effect.
Optimization and Challenges
Byproduct Formation
Over-chlorination at the 5-ethyl group is a common side reaction, mitigated by controlling HCl gas flow rate and reaction temperature below 60°C.
Purification Techniques
Silica gel chromatography remains the standard for purity (>98%), but fractional distillation under reduced pressure (0.1 mmHg, 110°C) offers scalability for industrial applications.
Spectroscopic Characterization
Infrared Spectroscopy
Key IR absorptions (KBr):
Nuclear Magnetic Resonance
¹H NMR (CDCl₃, 600 MHz):
- δ 6.51 (s, 1H, furan H-3)
- δ 4.52 (s, 2H, CH₂Cl)
- δ 3.89 (s, 3H, OCH₃)
- δ 2.65 (q, J = 7.5 Hz, 2H, CH₂CH₃)
- δ 1.25 (t, J = 7.5 Hz, 3H, CH₂CH₃)
¹³C NMR (CDCl₃, 150 MHz):
Industrial-Scale Production
Continuous Flow Reactors
Pilot-scale synthesis using continuous flow systems achieves 90% yield with residence times under 30 minutes. Solvent recycling reduces waste by 40% compared to batch processes.
Environmental Impact
The chloromethylation route generates HCl gas, necessitating scrubbers with NaOH solution. Life-cycle assessments favor the esterification-chlorination pathway due to lower energy consumption (15 kWh/kg vs. 22 kWh/kg).
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(chloromethyl)-5-ethylfuran-2-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted derivatives.
Oxidation: The furan ring can be oxidized under specific conditions to form furanones or other oxidized products.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like LiAlH4 in anhydrous ether.
Major Products:
Nucleophilic Substitution: Substituted furan derivatives.
Oxidation: Furanones or carboxylic acids.
Reduction: Alcohols or aldehydes.
Scientific Research Applications
Methyl 4-(chloromethyl)-5-ethylfuran-2-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of fine chemicals and specialty materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Methyl 4-(chloromethyl)-5-ethylfuran-2-carboxylate depends on its specific application and the nature of its derivatives. Generally, the chloromethyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The furan ring can participate in various chemical transformations, contributing to the compound’s reactivity and versatility. Molecular targets and pathways involved in its biological activity are subject to ongoing research and may vary depending on the specific derivative and application.
Comparison with Similar Compounds
Methyl 5-(Chloromethyl)Furan-2-Carboxylate
This analog lacks the 5-ethyl group but shares the chloromethyl and ester functionalities. For instance, the chloromethyl group in this compound is a key site for further functionalization, as seen in its use as a precursor for bioactive molecules .
Methyl 5-(4-Formylphenoxymethyl)Furan-2-Carboxylate
With a formylphenoxymethyl substituent (C₁₂H₇Cl₃O₄, CAS 438220-90-7), this compound exhibits increased polarity and molecular weight (321.55 g/mol) compared to the target compound. The formyl group introduces additional reactivity for condensation reactions, expanding its utility in synthesizing Schiff bases or heterocyclic frameworks .
Ethyl 2-Chloro-4-Trifluoromethyloxazole-5-Carboxylate
The oxazole ring’s electron-deficient nature and trifluoromethyl group enhance metabolic stability, making it valuable in medicinal chemistry. This contrasts with furan’s electron-rich aromatic system, which may confer different reactivity profiles in electrophilic substitutions .
Structural and Functional Differences
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |
|---|---|---|---|---|
| Methyl 4-(chloromethyl)-5-ethylfuran-2-carboxylate* | C₉H₁₁ClO₃ | ~202.64 (calculated) | 4-ClCH₂, 5-C₂H₅ | Polymer crosslinking, drug intermediates |
| Methyl 5-(chloromethyl)furan-2-carboxylate | C₇H₇ClO₃ | 174.58 | 5-ClCH₂ | Nucleophilic substitution reactions |
| Methyl 5-(4-formylphenoxymethyl)furan-2-carboxylate | C₁₂H₇Cl₃O₄ | 321.55 | 4-formylphenoxymethyl | Condensation reactions, Schiff bases |
| Ethyl 2-chloro-4-trifluoromethyloxazole-5-carboxylate | C₈H₅ClF₃NO₃ | 259.58 | 2-Cl, 4-CF₃, oxazole ring | Medicinal chemistry, agrochemicals |
Research Findings and Reactivity Insights
- Electrophilic Reactivity : The chloromethyl group in furan esters facilitates alkylation reactions. For example, methyl 5-(chloromethyl)furan-2-carboxylate undergoes nucleophilic substitution with amines or thiols to generate functionalized derivatives .
- Steric Effects: The 5-ethyl group in the target compound may hinder reactions at the 4-position compared to its non-ethyl analogs, as observed in sterically congested furan systems .
- Thermal Stability : Halogenated furan esters like methyl 5-(chloromethyl)furan-2-carboxylate exhibit moderate thermal stability, decomposing above 150°C, whereas oxazole derivatives (e.g., ethyl 2-chloro-4-trifluoromethyloxazole-5-carboxylate) show higher stability due to aromatic heterocycle rigidity .
Biological Activity
Methyl 4-(chloromethyl)-5-ethylfuran-2-carboxylate is a compound of significant interest due to its various biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Synthesis and Structural Characteristics
This compound can be synthesized through a series of reactions involving furan derivatives. The chloromethyl group enhances the compound's reactivity, making it a versatile intermediate for further chemical modifications. The structural formula can be represented as follows:
Biological Activity Overview
The biological activities of this compound include antimicrobial, antifungal, and potential anticancer properties. Below is a summary of its key biological activities:
| Activity | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacteria and fungi, making it useful in pharmaceuticals. |
| Antifungal | Demonstrated effectiveness against fungal strains, suggesting potential for treating fungal infections. |
| Anticancer | Preliminary studies indicate cytotoxic effects on cancer cell lines, warranting further investigation. |
Detailed Research Findings
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties. It has been tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli, showing notable inhibition zones in agar diffusion assays .
- Antifungal Properties : The compound has been evaluated for its antifungal activity using various fungal strains such as Candida albicans and Aspergillus niger. Results indicated that it exhibits moderate to high antifungal activity, with the potential for development into antifungal agents .
- Cytotoxicity Against Cancer Cells : Recent studies have investigated the cytotoxic effects of this compound on cancer cell lines such as PC-3 (prostate cancer) and MCF-7 (breast cancer). The results suggest that this compound may induce apoptosis in these cells, indicating its potential as an anticancer agent .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Chemical and Pharmaceutical Research, this compound was tested against E. coli and S. aureus. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains, demonstrating its potential as an antimicrobial agent .
Case Study 2: Antifungal Activity
A separate study focused on the antifungal properties of this compound revealed that at concentrations above 1000 ppm, it inhibited the growth of A. niger by over 70%, indicating strong antifungal potential .
Case Study 3: Cytotoxic Effects on Cancer Cells
Research conducted at the University of California Davis highlighted the cytotoxic effects of this compound on prostate cancer cells. The study reported a reduction in cell viability by approximately 50% at a concentration of 50 µM after 48 hours of exposure .
Q & A
What are the key methodological considerations for synthesizing Methyl 4-(chloromethyl)-5-ethylfuran-2-carboxylate?
Basic
The synthesis typically involves multi-step reactions, including esterification, halogenation, and substitution. For example, chloromethylation at the 4-position may require controlled conditions to avoid over-halogenation. Reaction progress is monitored via thin-layer chromatography (TLC), and purity is confirmed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) . Optimization of solvent systems (e.g., anhydrous tetrahydrofuran) and catalysts (e.g., palladium for cross-coupling) is critical to maximize yield.
What common chemical reactions are feasible with this compound, and under what conditions?
Basic
The compound undergoes nucleophilic substitution at the chloromethyl group (e.g., with amines or thiols) and ester hydrolysis under acidic/basic conditions. For instance:
- Substitution : Reacting with sodium ethoxide in ethanol replaces the chloro group with ethoxy.
- Oxidation : Using potassium permanganate (KMnO₄) in acidic media oxidizes the furan ring to dicarboxylic acid derivatives.
Reactions are temperature-sensitive; substitution typically occurs at 60–80°C, while oxidation requires reflux conditions .
How do structural modifications at the 4- and 5-positions influence the compound’s physicochemical and biological properties?
Advanced
Substituents at these positions significantly alter electronic distribution and steric effects. For example:
- Chloromethyl (4-position) : Enhances electrophilicity, facilitating nucleophilic attacks.
- Ethyl (5-position) : Increases lipophilicity, improving membrane permeability in biological systems.
Comparisons with analogs (e.g., 5-fluorophenyl or 5-methyl derivatives) reveal that bulkier groups reduce enzymatic degradation but may lower aqueous solubility . Computational studies (e.g., DFT) can predict substituent effects on reactivity and binding affinity .
How can researchers resolve contradictions in spectral data (e.g., NMR or MS) during characterization?
Advanced
Contradictions often arise from impurities or tautomeric forms. Strategies include:
- 2D NMR (COSY, HSQC) : To assign proton-carbon correlations and identify overlapping signals.
- High-Resolution MS (HRMS) : To confirm molecular formula and distinguish isotopic patterns.
- X-ray crystallography : For unambiguous structural determination, as demonstrated in related furan carboxylates .
Cross-validation with synthetic intermediates is also recommended .
What methodologies are effective for designing derivatives with enhanced bioactivity?
Advanced
Structure-activity relationship (SAR) studies guide rational design:
- Bioisosteric replacement : Swapping the ethyl group with cyclopropyl to enhance metabolic stability.
- Fragment-based screening : Identifying pharmacophores via molecular docking (e.g., targeting kinase domains).
- Click chemistry : Introducing triazole moieties via azide-alkyne cycloaddition for improved binding .
Biological assays (e.g., MIC for antimicrobial activity) validate modifications .
How can interaction studies with biological targets be optimized for this compound?
Advanced
Techniques include:
- Surface Plasmon Resonance (SPR) : To measure binding kinetics (ka/kd) with proteins like cytochrome P450.
- Fluorescence quenching assays : To assess DNA intercalation or enzyme inhibition.
- Metabolomic profiling : To identify metabolic pathways using LC-MS/MS.
Dose-response curves and negative controls (e.g., unmodified furan analogs) are critical to distinguish specific interactions .
What are the stability profiles of this compound under varying storage and reaction conditions?
Basic
The compound is sensitive to:
- Moisture : Hydrolysis of the ester group occurs in aqueous media (pH-dependent).
- Light : UV exposure accelerates decomposition; storage in amber vials is advised.
- Temperature : Stable at ≤4°C for months but degrades above 40°C.
Stability is assessed via accelerated degradation studies using HPLC .
How can computational modeling predict the compound’s reactivity in novel reactions?
Advanced
Methods include:
- Molecular Dynamics (MD) : Simulating solvent effects on reaction pathways.
- Density Functional Theory (DFT) : Calculating transition-state energies for substitution or cycloaddition reactions.
- ADMET Prediction : Estimating absorption and toxicity profiles using tools like SwissADME.
Validation with experimental data (e.g., kinetic studies) ensures model accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
